
4-benzyl-N-(3-(difluoromethoxy)phenyl)-5-oxomorpholine-3-carboxamide
Descripción general
Descripción
4-benzyl-N-(3-(difluoromethoxy)phenyl)-5-oxomorpholine-3-carboxamide is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
Researchers have developed methods for the synthesis of well-defined aromatic polyamides with controlled molecular weight and low polydispersity through chain-growth polycondensation. This approach has been demonstrated to produce block copolymers containing aramide segments, illustrating the utility of specific functional groups in the design and fabrication of advanced polymer materials with potential applications in various industrial and technological fields (Yokozawa et al., 2002).
Antitubercular Activity
A series of derivatives containing the benzyl and benzamide moieties has been synthesized and shown to exhibit promising antitubercular activity against Mycobacterium tuberculosis. These findings highlight the potential of such compounds in developing new treatments for tuberculosis, a major global health challenge. The compounds also demonstrated non-cytotoxicity against the HeLa human cancer cell line, suggesting a favorable safety profile for further drug development efforts (Nimbalkar et al., 2018).
Synthesis and Application of Aromatic Polyamides
Innovative methods have been employed to synthesize aromatic polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from specific aromatic compounds. These polyamides demonstrate remarkable solubility, thermal stability, and mechanical properties, making them suitable for applications requiring durable and high-performance materials (Hsiao et al., 2000).
Exploration of Fluorinated Aromatic Compounds
Research into the synthesis of mono- and difluoronaphthoic acids reveals the complexity and potential of fluorinated aromatic compounds in medicinal chemistry and materials science. These compounds serve as critical building blocks for developing biologically active molecules and novel materials with unique properties (Tagat et al., 2002).
Antidiabetic Agents
Compounds featuring the benzyl and benzamide structure have been investigated for their potential as antidiabetic agents, specifically targeting the PPARgamma receptor. This research underscores the importance of structural modification in the development of new therapeutic agents for managing diabetes mellitus, a prevalent and impactful metabolic disorder (Cobb et al., 1998).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to possess marked antiproliferative activity , suggesting potential targets could be proteins or enzymes involved in cell proliferation.
Mode of Action
Based on its structural similarity to other antiproliferative agents , it may interact with its targets to inhibit cell proliferation, possibly by disrupting key biochemical processes necessary for cell growth and division.
Biochemical Pathways
Given its potential antiproliferative activity , it may influence pathways related to cell cycle regulation, apoptosis, or DNA replication.
Result of Action
, its potential antiproliferative activity suggests that it may lead to inhibition of cell growth and division, potentially inducing cell death in proliferating cells.
Propiedades
IUPAC Name |
4-benzyl-N-[3-(difluoromethoxy)phenyl]-5-oxomorpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4/c20-19(21)27-15-8-4-7-14(9-15)22-18(25)16-11-26-12-17(24)23(16)10-13-5-2-1-3-6-13/h1-9,16,19H,10-12H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQRZLASUDKFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137433 | |
| Record name | 3-Morpholinecarboxamide, N-[3-(difluoromethoxy)phenyl]-5-oxo-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1351589-61-1 | |
| Record name | 3-Morpholinecarboxamide, N-[3-(difluoromethoxy)phenyl]-5-oxo-4-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351589-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholinecarboxamide, N-[3-(difluoromethoxy)phenyl]-5-oxo-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



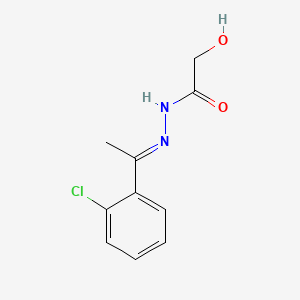
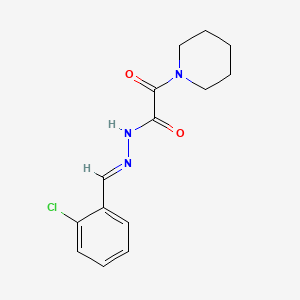
![5-[(3-fluorophenoxy)methyl]-N-[1-(1H-imidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B1651760.png)
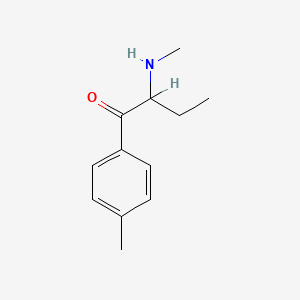
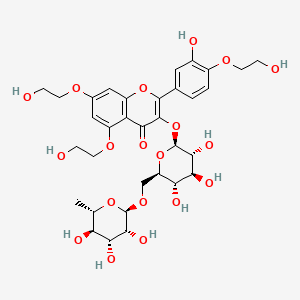
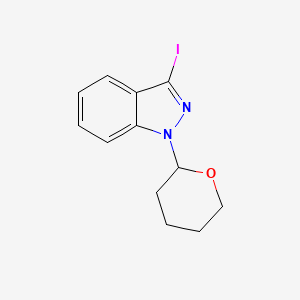
![N-ethyl-5-[(3-fluorophenoxy)methyl]-N-[(1-methylpyrrolidin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1651766.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-diphenyl-](/img/structure/B1651767.png)
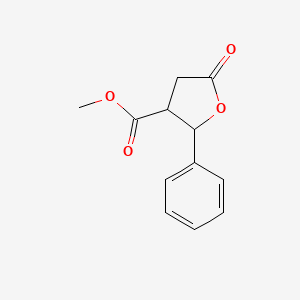
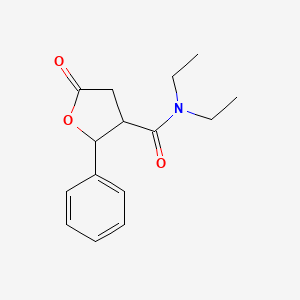
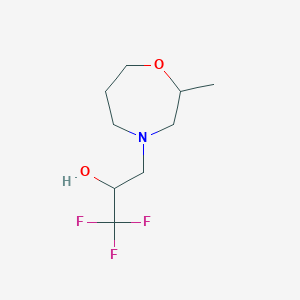
![2-(2-Oxaspiro[3.3]heptan-6-ylidene)acetonitrile](/img/structure/B1651774.png)
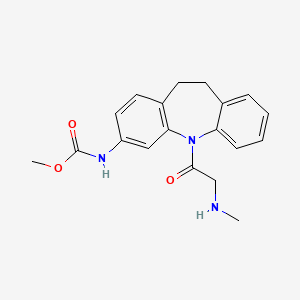
![1-Benzyl-3-[4-(5-chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-2-pyrrolidinone](/img/structure/B1651780.png)